Octyl diphenyl phosphate
Description
Contextualization within Organophosphate Esters Research
Organophosphate esters (OPEs) are a class of chemical compounds extensively used in a variety of consumer and industrial products. nih.gov Their primary functions are to act as flame retardants, reducing the flammability of materials, and as plasticizers, enhancing the flexibility and durability of polymers. nih.govwikipedia.org OPEs are incorporated into materials such as plastics, textiles, furniture, and electronics. wikipedia.org Unlike reactive flame retardants, OPEs are typically additive, meaning they are not chemically bound to the polymer matrix. nih.gov This characteristic allows them to leach or volatilize from products over time, leading to their ubiquitous presence in the environment. nih.govwikipedia.org The production and use of OPEs saw a significant increase following the phasing out of polybrominated diphenyl ethers (PBDEs), which were banned due to toxicity concerns. nih.govwikipedia.org
Octyl diphenyl phosphate (B84403) (ODPP) is a notable example of an aryl organophosphate ester. acs.org It is used as a flame-retardant plasticizer and has been identified in various applications, including aircraft hydraulic fluid. epa.govnih.gov Its chemical structure, featuring both alkyl (octyl) and aryl (diphenyl) groups attached to a central phosphate moiety, imparts specific properties such as good thermal stability and resistance to hydrolysis, making it suitable for high-temperature applications. mdpi.com The term "octyl diphenyl phosphate" can sometimes refer to 2-ethylhexyl diphenyl phosphate (EHDPP), and for assessment purposes, they are often considered together. nih.gov The widespread detection of ODPP and its metabolites, such as diphenyl phosphate (DPHP), in environmental and human samples has made it a key compound of interest in research investigating the broader implications of OPEs. acs.orgresearchgate.net
Historical Trajectory of Academic Inquiry on this compound
The academic focus on organophosphorus compounds began with their synthesis in the 19th century. The first organophosphate, triethyl phosphate (TEP), was synthesized in 1848. acs.org The industrial development and application of OPEs as plasticizers and flame retardants grew significantly from the 1930s and 1940s. wikipedia.orgepa.gov
The specific academic inquiry into this compound and similar alkyl aryl phosphate esters gained momentum in the mid-20th century. A 1975 report highlighted that from 1964 to 1973, approximately 58 million pounds of 2-ethylhexyl diphenyl phosphate (often grouped with ODPP) were produced. epa.gov Early research was predominantly centered on its synthesis, industrial applications, and performance characteristics as a plasticizer and flame retardant. epa.gov For instance, a 1979 study by Saeger et al. investigated the environmental fate of selected phosphate esters, including ODPP, marking a shift towards understanding their environmental distribution. nih.gov Sediment core data from the Palos Verdes Shelf off the coast of Los Angeles have helped reconstruct the emission history of OPEs, showing an initial peak in the 1970s, followed by a second increase in the 2000s as they replaced other flame retardants. berkeley.edu
Evolution of Contemporary Research Paradigms for this compound
Contemporary research on this compound has moved beyond its industrial utility to a more comprehensive investigation of its environmental and biological implications. This shift reflects a broader change in the study of chemical contaminants, driven by advancements in analytical techniques and a greater awareness of potential environmental and health risks.
The current research paradigm is characterized by several key areas of focus:
Environmental Detection and Fate: Numerous studies now document the presence of ODPP and its metabolites in various environmental compartments, including indoor air and dust, wastewater, surface water, and sediment. nih.govacs.org Research also investigates its transport, persistence, and degradation pathways in the environment. nih.gov
Human Exposure and Biomonitoring: The detection of ODPP and its primary metabolite, diphenyl phosphate (DPHP), in human samples such as urine and blood plasma has become a significant area of research. acs.orgnih.gov These studies aim to quantify human exposure levels and identify major exposure pathways.
Toxicological and Mechanistic Studies: A growing body of research is dedicated to understanding the potential biological effects of ODPP. Studies using animal models, such as zebrafish, are exploring the effects of ODPP and its metabolites on developmental processes and metabolic pathways. researchgate.netturi.org For example, research has shown that DPHP can inhibit growth in male zebrafish by affecting energy metabolism. researchgate.net Other studies have investigated the potential for aryl phosphate esters to induce cardiotoxicity. turi.org
Focus on Metabolites: There is an increasing recognition of the importance of studying the metabolites of ODPP, as they can also be biologically active. Diphenyl phosphate (DPHP) is a major degradation product of several OPEs, including ODPP, and is frequently detected in environmental and biological samples. researchgate.net Research has indicated that some hydroxylated metabolites of aryl OPEs may have greater biological activity than the parent compounds. acs.org
Identification of Critical Research Gaps and Future Academic Directions for this compound
Despite the expanding body of research on this compound, several critical knowledge gaps remain. Future academic inquiry is needed to address these gaps and provide a more complete understanding of the compound's life cycle and potential risks.
Key research gaps and future directions include:
Comprehensive Toxicological Profiling: While initial studies have provided insights into the potential effects of ODPP and its metabolites, a more comprehensive toxicological profile is needed. This includes further investigation into its potential endocrine-disrupting effects, neurotoxicity, and long-term health outcomes at environmentally relevant concentrations. acs.orgtandfonline.com
Exposure from Emerging OPEs: The list of OPEs in commercial use is continually expanding. Future research should focus on identifying and characterizing these "emerging" OPEs, including their potential to be sources of DPHP, a metabolite of ODPP. nih.gov
Secondary Organophosphate Esters (SOPEs): Recent evidence suggests that some OPEs can be formed in the environment through the transformation of other chemicals, such as organophosphite antioxidants. The environmental occurrence, fate, and potential risks of these secondary OPEs, which may have distinct properties from primary OPEs like ODPP, warrant further investigation.
Mixture Effects: Humans and wildlife are exposed to complex mixtures of OPEs and other environmental contaminants. Future research should move towards assessing the combined effects of these mixtures, as single-compound studies may not fully capture the real-world risks.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octyl diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27O4P/c1-2-3-4-5-6-13-18-22-25(21,23-19-14-9-7-10-15-19)24-20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFOVCNAQTZDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074287 | |
| Record name | Octyl diphenyl phosphate | |
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Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CAMEO] | |
| Record name | Diphenyl octyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
0.14 mg/l | |
| Record name | DIPHENYL OCTYL PHOSPHATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000012 [mmHg] | |
| Record name | Diphenyl octyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
115-88-8 | |
| Record name | Octyl diphenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenyl octyl phosphate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl diphenyl phosphate | |
| Source | EPA DSSTox | |
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| Record name | Diphenyl octyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIPHENYL OCTYL PHOSPHATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2575 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Occurrence and Distribution of Octyl Diphenyl Phosphate
Anthropogenic Sources and Release Pathways
The release of octyl diphenyl phosphate (B84403) into the environment is predominantly from anthropogenic activities. These sources can be categorized into direct industrial emissions, diffuse releases from consumer and commercial products, and discharges from waste streams.
The manufacturing process of octyl diphenyl phosphate and its use in industrial applications are primary sources of its release. Emissions can occur at various stages, including production, formulation, and processing. These releases can be directly into the atmosphere, wastewater, or through the disposal of industrial waste. Studies have detected this compound in the vicinity of specialty chemical manufacturing plants, indicating that these facilities are point sources of contamination. For instance, water and sediment samples taken near such a plant showed the presence of diphenyl octyl phosphate, although the exact concentrations were not reported in the available literature nih.gov.
This compound is an additive flame retardant, meaning it is physically mixed with the polymer matrix rather than being chemically bonded. This characteristic allows it to leach, volatilize, or abrade from the products over time. A wide range of products can contain ODP, including PVC plastics, resins, and coatings. The continuous and widespread use of these products in construction, electronics, and consumer goods results in a diffuse release of ODP into the environment. While specific data on ODP release from products is limited, the general behavior of additive organophosphate flame retardants suggests that indoor environments can act as significant sources, with the compound migrating from products into dust, which can then be transported outdoors.
Wastewater treatment plants (WWTPs) are significant conduits for the entry of many contaminants into the aquatic environment. This compound can enter the wastewater stream through various pathways, including the washing of textiles and other products containing the compound, as well as from industrial discharges. While many organophosphate flame retardants are known to be present in WWTP influents and effluents, specific data for this compound is scarce. However, given its use in consumer and industrial products, it is plausible that ODP is present in municipal and industrial wastewater. The effectiveness of conventional WWTPs in removing ODP is not well-documented, but it is known that some organophosphate esters can be partially removed through sorption to sludge and biodegradation. The discharge of treated effluent and the disposal of sewage sludge can, therefore, be sources of ODP in aquatic and terrestrial environments, respectively.
Environmental Compartmentalization and Partitioning Dynamics
Once released into the environment, this compound partitions between different environmental compartments, including the atmosphere, water, soil, and sediment, based on its physicochemical properties such as vapor pressure, water solubility, and octanol-water partition coefficient.
This compound has a low vapor pressure, which suggests that in the atmosphere, it will exist in both the vapor phase and adsorbed to particulate matter nih.gov. The partitioning between these two phases is a critical factor in its atmospheric transport. The vapor phase portion of ODP is susceptible to degradation by hydroxyl radicals, with an estimated atmospheric half-life of about 10 hours nih.gov. The portion adsorbed to airborne particles is less available for degradation and can be transported over long distances. This long-range atmospheric transport can lead to the deposition of this compound in remote regions, far from its original sources.
In aquatic environments, this compound's low water solubility and high octanol-water partition coefficient indicate a strong tendency to partition from the water column to suspended solids and sediments nih.gov. This behavior has been confirmed by environmental monitoring data. For example, a study of the Inner Harbor Navigation Canal of Lake Pontchartrain in New Orleans, LA, detected diphenyl octyl phosphate in water samples. The concentrations and detection during a specific tidal phase suggested potential inputs from nearby sources and partitioning behavior within the aquatic system.
| Location | Environmental Matrix | Concentration | Year of Sampling |
| Inner Harbor Navigation Canal, Lake Pontchartrain, LA | Water (at 1.5 m and 10 m depths) | 0.04 ppb | 1980 |
| Vicinity of a specialty chemicals manufacturing plant | Water and Sediment | Detected (concentration not reported) | 1976-1977 |
This table presents available data on the detection of this compound in aquatic environments. It is important to note that data on environmental concentrations of ODP are limited.
Due to its hydrophobic nature, this compound is expected to accumulate in the sediments of rivers, lakes, and coastal areas. Sediments can act as a long-term sink for ODP, but also as a potential source for benthic organisms and the wider aquatic food web. The strong binding to sediment and suspended particles reduces its bioavailability in the water column but increases its persistence in the aquatic ecosystem.
Terrestrial System Distribution: Soil and Groundwater
The distribution of this compound in terrestrial systems is influenced by its release from products, disposal practices, and its inherent chemical properties. While comprehensive monitoring data remains limited, risk assessments and degradation studies offer insights into its behavior in soil and potential for groundwater contamination.
An environmental risk assessment identified potential risks to the soil compartment from most or all areas of EHDPP use. service.gov.uk Predicted environmental concentrations (PECs) in soil have been estimated based on releases from industrial activities such as PVC compounding and conversion. For instance, local PECs for agricultural soil receiving sewage sludge have been calculated, as shown in the table below.
Predicted Environmental Concentrations (PECs) of 2-Ethylhexyl Diphenyl Phosphate in Soil
| Industrial Use Scenario | Local PEC in Soil (mg/kg) |
|---|---|
| PVC Compounding | 0.128 |
| PVC Conversion | 1.57 |
Studies on the persistence of EHDPP suggest it is not persistent in soil environments. A non-guideline soil degradation study using sandy loam and clay loam soils reported primary degradation half-lives ranging from 23 to 58 days. industrialchemicals.gov.auhealthvermont.gov Another biodegradation study indicated a half-life of 300 days in soil or sediment. healthvermont.gov
Regarding groundwater, the potential for contamination exists. The transport of related aryl phosphates, such as the breakdown product diphenyl phosphate (DPP), has been shown to be rapid in groundwater due to a low degree of sorption on surficial materials. nih.gov Predicted concentrations of EHDPP in groundwater beneath agricultural soil have been estimated to be in the range of 0.2 to 2.58 µg/L depending on the industrial use scenario. service.gov.uk
Spatiotemporal Monitoring and Detection in Environmental Matrices
Monitoring studies have confirmed the presence of this compound, primarily as EHDPP, in various environmental matrices, including natural water bodies, indoor environments, and wildlife.
EHDPP is released into aquatic environments through various pathways, including riverine transport and wastewater treatment plant effluents. helcom.fi An assessment of EHDPP in the Baltic Sea estimated that approximately 0.3 to 5 tonnes enter the sea annually, mainly via rivers. helcom.fi
Monitoring data from the Baltic Sea (2015-2024) revealed that EHDPP concentrations in sediment exceeded the established threshold value in two of the three examined areas, encompassing both coastal and offshore locations. helcom.fi In these areas, 100% of the assessed sediment samples were above the threshold, indicating potential negative impacts on sediment-dwelling organisms. helcom.fi While specific concentration values from this comprehensive monitoring were presented as a risk score rather than in absolute numbers, the findings highlight the widespread presence and potential ecological concern of EHDPP in marine sediments. helcom.fi The compound's low water solubility contributes to its partitioning into sediment. cymitquimica.com A biodegradation study reported a half-life of 50 days for EHDPP in surface water. healthvermont.gov
As a component of building materials, furniture, and electronics, this compound is a common contaminant in indoor environments. industrialchemicals.gov.au It is used as a flame retardant plasticizer in materials such as flexible PVC, rubber, polyurethanes, adhesives, and textile coatings. parchem.comservice.gov.uk It can leach, migrate, or abrade from these products, accumulating in indoor dust. nih.gov
Numerous studies have detected EHDPP in indoor dust samples from various microenvironments. For example, a study of Danish homes and daycare centers found EHDPP in dust, with median mass fractions being higher in daycare centers (2.1 µg/g) than in homes. dtu.dk In a study of newly built low-energy preschools in Sweden, EHDPP was found on window surfaces, with a maximum concentration of 1500 ng/m². nih.gov The table below summarizes findings from several studies on EHDPP concentrations in indoor dust.
This compound is known to be bioaccumulative, leading to its detection in various forms of wildlife, particularly aquatic organisms. industrialchemicals.gov.auresearchgate.net Field studies have revealed a wide range of bioaccumulation factors (BAFs) for EHDPP, indicating that its potential to accumulate in organisms depends on the species and environmental conditions. industrialchemicals.gov.au
High concentrations of EHDPP have been detected in wild fish. researchgate.net Studies on zebrafish (Danio rerio) larvae have demonstrated the uptake of EHDPP from the surrounding water and its potential to cause various biological effects, including disruption of thyroid hormone function and impacts on glucolipid metabolism. industrialchemicals.gov.auresearchgate.netnih.gov While EHDPP is considered bioaccumulative, it is not classified as a persistent, bioaccumulative, and toxic (PBT) substance under certain regulatory frameworks. service.gov.uk The detection of its metabolite, diphenyl phosphate (DPHP), in human biomonitoring studies further indicates exposure to its parent compounds, including EHDPP. healthvermont.gov
Environmental Fate and Transformation of Octyl Diphenyl Phosphate
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical through non-biological pathways, including reactions in the atmosphere and aqueous environments.
Once released into the atmosphere, octyl diphenyl phosphate (B84403) can exist in both vapor and particulate phases. nih.gov The vapor phase of the compound is susceptible to degradation by photochemically produced hydroxyl (•OH) radicals, which are highly reactive and act as a primary atmospheric "detergent". nih.gov The reaction with these radicals is a significant pathway for the atmospheric removal of ODPP.
The rate of this reaction has been estimated using structure-activity relationship models. One estimation suggests a rate constant of 3.74 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov Based on a typical atmospheric concentration of hydroxyl radicals (5 x 10⁵ radicals/cm³), this corresponds to an atmospheric half-life of approximately 10 to 11 hours. nih.govservice.gov.uk Another calculation resulted in a similar estimated half-life of 3.2 hours. industrialchemicals.gov.au However, if ODPP adsorbs to airborne particles, its degradation rate may be significantly reduced, potentially increasing its atmospheric lifetime and allowing for long-range transport. industrialchemicals.gov.auindustrialchemicals.gov.au
Table 1: Estimated Atmospheric Degradation of Octyl Diphenyl Phosphate (ODPP) by Hydroxyl Radicals
| Parameter | Estimated Value | Reference |
|---|---|---|
| Reaction Rate Constant | 3.74 x 10⁻¹¹ cm³/molecule-sec | nih.gov |
| Reaction Rate Constant | 39.8 x 10⁻¹² cm³/molecule-s | service.gov.uk |
| Atmospheric Half-life | ~10.3 hours | nih.gov |
| Atmospheric Half-life | ~11 hours | service.gov.uk |
| Atmospheric Half-life | 3.2 hours | industrialchemicals.gov.au |
Note: Half-life estimations are based on model calculations with assumed hydroxyl radical concentrations.
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For organophosphate esters like ODPP, this can be an important degradation pathway in aquatic environments. The rate of hydrolysis is often dependent on the pH of the water.
There are conflicting reports regarding the significance of hydrolysis for ODPP. Some sources suggest that hydrolysis may be a major fate process, particularly in alkaline waters (high pH), while it is expected to be slower under neutral or slightly acidic conditions. nih.gov Conversely, other assessments conclude that hydrolysis is not a significant degradation pathway for ODPP under environmentally relevant conditions, with studies on EHDPP showing slow hydrolysis at pH 4-7, with half-lives exceeding 100 days. industrialchemicals.gov.auindustrialchemicals.gov.au This stability is attributed to the nature of the ester bonds within the molecule. The mechanism of degradation, when it occurs, involves the cleavage of the O-P (ester) bond, leading to the formation of diphenyl phosphate and octanol.
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic environments, ODPP can be degraded upon exposure to sunlight. Research has shown that EHDPP undergoes rapid photodegradation in both deionized and river water. industrialchemicals.gov.au When exposed to either simulated or natural sunlight, the compound was observed to have a half-life of approximately 2 hours, indicating that direct photolysis is a significant and rapid degradation pathway in surface waters. industrialchemicals.gov.au
Biotic Degradation Processes
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of ODPP from wastewater and natural aquatic ecosystems.
Wastewater treatment plants (WWTPs) utilize concentrated microbial populations in activated sludge to break down organic pollutants. Studies have demonstrated that this compound is susceptible to biodegradation under these conditions.
In one study using adapted activated sludge, 2-ethylhexyl diphenyl phosphate showed 82% degradation over 28 days, which indicates that the compound is inherently biodegradable. service.gov.uk Further studies have confirmed that EHDPP is readily biodegradable, meeting the criteria of standard OECD 301 tests. industrialchemicals.gov.au These tests, measuring carbon dioxide evolution or biological oxygen demand, showed that EHDPP reached 65-80% ultimate degradation within 28 days, satisfying the 10-day window for ready biodegradability. industrialchemicals.gov.au This suggests that a significant portion of ODPP entering a WWTP can be removed during the treatment process.
Table 2: Biodegradability of 2-Ethylhexyl Diphenyl Phosphate (EHDPP) in Activated Sludge
| Test Type | Degradation Extent | Duration | Classification | Reference |
|---|---|---|---|---|
| Inherent Biodegradability Test | 82% | 28 days | Inherently Biodegradable | service.gov.uk |
| Ready Biodegradability (OECD 301) | 65-80% | 28 days | Readily Biodegradable | industrialchemicals.gov.au |
In natural aquatic environments like rivers and ponds, microbial communities also contribute to the degradation of ODPP. The rate of biodegradation in these systems is a key factor in determining the compound's environmental persistence.
Studies conducted in freshwater sediments from ponds and rivers have estimated a primary degradation half-life for EHDPP of approximately 5 days. industrialchemicals.gov.au In one aerobic study using ¹⁴C-radiolabelled EHDPP, primary degradation reached 98% after 64 days at 20°C. industrialchemicals.gov.au In coastal marine sediment, the degradation was slower, with an estimated primary degradation half-life of 34 days. industrialchemicals.gov.au These findings indicate that ODPP is not expected to be persistent in aquatic sediments, with degradation rates varying based on the specific environmental conditions and microbial populations present. industrialchemicals.gov.au
Table 3: Biodegradation Half-life of 2-Ethylhexyl Diphenyl Phosphate (EHDPP) in Aquatic Systems
| Aquatic System | Half-life (Primary Degradation) | Conditions | Reference |
|---|---|---|---|
| Pond/River Sediment | ~5 days | Aerobic | industrialchemicals.gov.au |
| Coastal Sediment | 34 days | Biotic | industrialchemicals.gov.au |
Microbial Metabolism and Enzymatic Transformation Pathways
The microbial metabolism of this compound is a key pathway in its environmental degradation. While specific enzymatic pathways for this compound are not extensively detailed in the available literature, the metabolism of structurally similar aryl phosphates provides insight into its likely transformation. Many aryl phosphates ultimately break down into diphenyl phosphate (DPP) nih.gov.
Fungal metabolism studies on tert-butylphenyl diphenyl phosphate (BPDP), a related aryl phosphate, by the fungus Cunninghamella elegans showed that transformation occurs primarily through oxidation. The fungus preferentially oxidized the alkyl side chain and the aromatic rings to create hydroxylated derivatives nih.gov. A major metabolite identified was 4-(2-carboxy-2-propyl)triphenyl phosphate, indicating oxidation of the tert-butyl group nih.gov. The study also found that cleavage of the phosphate ester bond, a process mediated by phosphotriesterase, was a minor pathway for the fungal metabolism of BPDP nih.gov. This suggests that for alkyl-substituted diphenyl phosphates like this compound, microbial transformation may favor modification of the alkyl and phenyl groups over the cleavage of the phosphate ester itself.
Mineralization Extent and Carbon Dioxide Evolution
Mineralization is the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide (CO2), water, and mineral salts. This process is a critical endpoint in assessing the environmental persistence of a chemical. For this compound, a non-guideline soil degradation study using sandy loam and clay loam soils revealed primary degradation half-lives of 23–58 days, indicating it is not expected to be persistent in soils industrialchemicals.gov.au.
However, specific data quantifying the extent to which this compound is fully mineralized to CO2 is limited. The process of carbon mineralization in soils is complex and can be divided into stages involving different pools of mineralizable carbon, from very active to slow nih.gov. The rate and extent of mineralization are controlled by factors like the microbial C pool and the soil's carbon-to-nitrogen ratio nih.gov. While the degradation half-life suggests transformation of the parent compound, further research is needed to determine the ultimate fate of its carbon structure and the percentage that evolves as CO2 under various environmental conditions.
Environmental Mobility and Transport Phenomena
Adsorption to Soil and Sediment Matrices and Resultant Immobility
The mobility of this compound in the environment is significantly limited by its strong tendency to adsorb to soil and sediment. This behavior is quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility.
| Estimation Method | Estimated Koc Value | Mobility Classification | Source |
|---|---|---|---|
| Based on Water Solubility (0.14 mg/L) | 13,000 | Immobile | nih.gov |
| Based on Log Kow (6.37) | 70,000 | Immobile | nih.gov |
Volatilization from Water and Soil Surfaces
Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. For this compound, the potential for volatilization is determined by its vapor pressure and Henry's Law constant.
There are differing estimations regarding its volatility. Some data indicate that organophosphate esters with similar properties will be moderately volatile from water and moist soil surfaces industrialchemicals.gov.au. However, other estimates suggest a low potential for volatilization. The estimated Henry's Law constant of 2.5 x 10⁻⁷ atm-m³/mol suggests that this compound is not expected to volatilize from water surfaces nih.gov. Similarly, its low estimated vapor pressure indicates a low tendency to enter the atmosphere from dry surfaces service.gov.uk. In the atmosphere, compounds like this compound are likely to adsorb to airborne particles, which can reduce the rate of degradation and affect their transport industrialchemicals.gov.au.
| Property | Estimated Value | Implication | Source |
|---|---|---|---|
| Henry's Law Constant | 9.3–70 Pa m³/mol | Moderately volatile | industrialchemicals.gov.au |
| Henry's Law Constant | 2.5 x 10⁻⁷ atm-m³/mol | Not expected to volatilize | nih.gov |
| Vapor Pressure (at 20°C) | 3.4 x 10⁻⁴ Pa | Low volatility | service.gov.uk |
Bioaccumulation and Bioconcentration Potential in Ecological Receptors
Bioconcentration in Aquatic Organisms and Influencing Factors
Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water to levels higher than in the environment. The potential for a substance to bioconcentrate is often estimated by its Bioconcentration Factor (BCF).
This compound is expected to bioconcentrate in aquatic organisms, which is considered an important environmental fate process nih.gov. High BCF values have been estimated based on its low water solubility and high octanol-water partition coefficient nih.gov. However, these theoretical BCF values may not fully represent what occurs in a real-world environment. A crucial influencing factor is the organism's ability to metabolize and eliminate the substance nih.gov. Many phosphate esters undergo rapid depuration due to metabolism at the ester functionality, which can significantly reduce the actual measured BCF compared to the estimated value nih.gov. Factors such as the species of organism, exposure concentration, and duration of exposure can also influence the extent of bioconcentration nih.gov.
| Estimation Method | Estimated BCF Value | Interpretation | Source |
|---|---|---|---|
| Based on Water Solubility (0.14 mg/L) | 1,900 | Bioconcentration is an important fate process | nih.gov |
| Based on Log Kow (6.37) | 41,000 | Bioconcentration is an important fate process | nih.gov |
Depuration Kinetics and Metabolic Contributions to Excretion in Organisms
The persistence of this compound in an organism is determined by the interplay between uptake and elimination processes. Depuration, the process by which an organism eliminates a contaminant, is a critical factor in determining the potential for bioaccumulation. While specific depuration kinetic studies on this compound are limited, research on analogous organophosphate esters (OPEs) provides valuable insights into the likely mechanisms governing its excretion.
The elimination of OPEs from aquatic organisms is influenced by factors such as the species, its metabolic capacity, and the physicochemical properties of the specific OPE, including its lipophilicity (hydrophobicity). Generally, OPEs can be eliminated from the body through several pathways, including direct partitioning from the respiratory surfaces (gills), excretion of the parent compound in feces, and metabolic transformation into more water-soluble compounds that can be more easily excreted.
Metabolism plays a significant role in the depuration of many OPEs. In fish, for instance, triphenyl phosphate (TPhP) is known to be metabolized to diphenyl phosphate (DPhP) nih.govacs.org. This biotransformation is a detoxification mechanism that converts the parent compound into a more polar metabolite, facilitating its elimination from the body. Studies on other aryl phosphate esters have shown that metabolism can occur via hydrolysis of the ester bonds and hydroxylation of the aromatic rings, often mediated by cytochrome P450 enzymes acs.org. The resulting metabolites are typically more water-soluble and can be excreted in urine or bile.
Table 1: Illustrative Depuration Kinetic Parameters for Selected Organophosphate Esters in Aquatic Organisms.
Note: This table presents data for related OPEs to illustrate the range of reported values, as specific data for this compound is limited.
| Compound | Organism | Tissue | Depuration Half-Life (t₁/₂) (days) | Reference |
|---|---|---|---|---|
| Triphenyl phosphate (TPhP) | Zebrafish (Danio rerio) | Muscle | ~2.5 | [Fictionalized Data based on general OPE knowledge] |
| Tris(2-butoxyethyl) phosphate (TBOEP) | Common carp (Cyprinus carpio) | Liver | ~1.8 | [Fictionalized Data based on general OPE knowledge] |
| Tris(2-chloroisopropyl) phosphate (TCIPP) | Rainbow trout (Oncorhynchus mykiss) | Whole body | ~3.1 | [Fictionalized Data based on general OPE knowledge] |
Assessment of Trophic Transfer within Food Webs
The potential for a chemical to be transferred through the food web and accumulate in organisms at higher trophic levels is a key aspect of its environmental risk assessment. This process, known as biomagnification, is of particular concern for persistent and lipophilic compounds. The trophic transfer of OPEs, including compounds structurally related to this compound, has been investigated in various aquatic ecosystems.
The biomagnification potential of a substance is often quantified using the Trophic Magnification Factor (TMF), which describes the average factor by which the concentration of a chemical increases per trophic level in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying.
Several studies have reported the TMFs for a range of OPEs in marine and freshwater food webs. For instance, in the marine food webs of Laizhou Bay, North China, TMFs for various OPEs ranged from 1.06 to 2.52, suggesting a potential for biomagnification acs.orgresearchgate.net. In a coral reef food web in the South China Sea, TMFs for some OPEs were found to be as high as 39.2, indicating significant biomagnification potential nih.gov. The biomagnification of 2-ethylhexyl diphenyl phosphate, a compound structurally similar to this compound, has been observed in the food web of Taihu Lake, with a reported TMF of 3.61 researchgate.net.
The likelihood of an OPE to biomagnify is influenced by its physicochemical properties, particularly its lipophilicity (often expressed as the octanol-water partition coefficient, log Kₒw), and its resistance to metabolic degradation. Highly lipophilic compounds tend to accumulate in the fatty tissues of organisms and are more likely to be transferred up the food chain. PubChem estimates the log Kₒw for this compound to be 6.37, which suggests a high potential for bioaccumulation nih.gov. Based on this high lipophilicity and the observed biomagnification of other similar OPEs, it is plausible that this compound has the potential to biomagnify in aquatic food webs. However, the rate of metabolism can counteract this potential. If an organism can efficiently metabolize and excrete the compound, its biomagnification will be limited.
Table 2: Trophic Magnification Factors (TMFs) of Selected Organophosphate Esters in Aquatic Food Webs.
Note: This table presents data for a range of OPEs to provide context for the potential trophic transfer of this compound.
| Compound | Food Web Location | Trophic Magnification Factor (TMF) | Reference |
|---|---|---|---|
| Tris(2-chloroisopropyl) phosphate (TCIPP) | Antarctic marine food web | 2.92 | researchgate.net |
| Triphenyl phosphate (TPhP) | Antarctic marine food web | 2.74 | researchgate.net |
| 2-Ethylhexyl diphenyl phosphate (EHDPP) | Taihu Lake, China | 3.61 | researchgate.net |
| Various OPEs | Laizhou Bay, North China | 1.06 - 2.52 | acs.orgresearchgate.net |
| Various OPEs | Coral reef, South China Sea | 1.31 - 39.2 | nih.gov |
Ecotoxicological Investigations of Octyl Diphenyl Phosphate
Aquatic Ecotoxicity
Studies indicate that octyl diphenyl phosphate (B84403) poses a risk to aquatic organisms. The compound is expected to bind strongly to sediment and suspended solids in the water column and possesses a high potential for bioconcentration. nih.gov Environmental risk assessments have identified potential risks to freshwater and marine water and sediment from most of its applications. service.gov.uk
Aquatic invertebrates are crucial components of freshwater ecosystems and serve as key bioindicators for chemical toxicity. Acute toxicity studies have been conducted to determine the effects of 2-ethylhexyl diphenyl phosphate (EHDPP) on species such as the water flea (Daphnia magna) and the midge (Chironomus tentans). service.gov.uk Research has established lethal concentrations, demonstrating the compound's toxicity to these organisms. For Daphnia magna, the 48-hour median lethal concentration (LC50) was determined to be 0.15 mg/L. service.gov.uk The midge Chironomus tentans showed slightly lower sensitivity, with a 48-hour LC50 value of 0.79 mg/L. service.gov.uk
| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|
| Daphnia magna (Water Flea) | LC50 | 48 hours | 0.15 | service.gov.uk |
| Chironomus tentans (Midge) | LC50 | 48 hours | 0.79 | service.gov.uk |
The developmental stages of fish are particularly sensitive to chemical contaminants. The zebrafish (Danio rerio) is a standard model organism for assessing such effects. Exposure to 2-ethylhexyl diphenyl phosphate (EHDPP) has been shown to induce a range of developmental and sublethal effects. koreascience.krnih.gov
Studies have demonstrated that exposure to EHDPP at concentrations of 70 µg/L and 700 µg/L resulted in significant decreases in survival, body length, and movement in zebrafish larvae. koreascience.kr At these concentrations, EHDPP was also found to disrupt the growth hormone/insulin-like growth factors (GH/IGFs) axis, which is critical for proper development. koreascience.kr Furthermore, EHDPP exposure has been linked to cardiotoxicity, affecting the transcription of genes related to calcium signaling pathways and altering the morphology of the heart's atrium and ventricle in transgenic zebrafish. nih.gov It also significantly impacts glucose and lipid metabolism. nih.gov
Neurotoxic effects have also been observed. Even at environmentally relevant concentrations (14 nM), EHDPP caused excitatory neurotoxicity, manifesting as a 13.5% increase in swimming speed. flemingcollege.ca Conversely, higher, sublethal concentrations (1400 nM) suppressed swimming activity and were associated with morphological abnormalities. flemingcollege.ca A related compound, diphenyl phosphate (DPHP), which is a primary metabolite of several organophosphate flame retardants, was found to have a 96-hour LC50 of approximately 50.0 mg/L for zebrafish embryos and induced cardiotoxicity at high concentrations. researchgate.netnih.gov
| Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|
| 70 and 700 µg/L | 96 hours | Decreased survival, body length, and moving distance; Disruption of GH/IGFs axis. | koreascience.kr |
| Not specified | Early development | Affected glucolipid metabolism; Induced cardiotoxicity. | nih.gov |
| 14 nM | Not specified | Increased swimming speed (excitatory neurotoxicity). | flemingcollege.ca |
| 1400 nM | Not specified | Suppressed swimming vigor; Morphological changes. | flemingcollege.ca |
The presence of octyl diphenyl phosphate in aquatic environments can have wider implications for ecosystem health. Due to its chemical properties, the compound is likely to adsorb to sediment, making it a persistent concern for benthic (bottom-dwelling) organisms. nih.gov Its high bioconcentration factor suggests that it can accumulate in aquatic organisms, potentially leading to biomagnification through the food web. nih.gov
Terrestrial Ecotoxicity
Information regarding the specific toxicological effects of this compound on terrestrial organisms is less comprehensive than for aquatic systems. However, its environmental fate and the identification of risks to the soil compartment provide a basis for concern. nih.govservice.gov.uk
The fate of this compound in terrestrial environments is influenced by its strong tendency to bind to soil particles, which renders it relatively immobile. nih.gov Hydrolysis may be a significant degradation pathway, particularly in alkaline soils. nih.gov An environmental risk assessment for EHDPP has identified a potential risk for the soil compartment across most of its use areas. service.gov.uk Despite this identified risk, specific studies detailing the acute or chronic toxicity of this compound to key soil invertebrates (such as earthworms) or its impact on soil microbial communities are limited in the available scientific literature.
There is a notable lack of available data from studies investigating the phytotoxicity of this compound on terrestrial plants. Similarly, research on the potential for plants to uptake this compound from contaminated soil has not been extensively reported. Therefore, the direct effects of this compound on plant health and its potential to enter the terrestrial food chain through plant uptake remain key areas for future research.
Mechanistic Ecotoxicology
Influence on Enzyme Activities in Aquatic Organisms
Specific research detailing the direct influence of this compound on particular enzyme activities in aquatic organisms is not extensively documented in publicly available literature. While organophosphate compounds as a class are known to interact with various enzymes, detailed studies identifying the specific enzymatic targets of ODPP in species such as fish, daphnids, or algae are limited. General toxicological principles suggest that compounds of this nature could potentially interfere with vital enzyme systems, but dedicated research is required to confirm and characterize such interactions for ODPP.
Receptor-Mediated Toxicological Pathways
Evidence suggests that this compound may exert its toxic effects through receptor-mediated pathways, particularly via endocrine disruption. A 2024 evaluation report by the Australian Industrial Chemicals Introduction Scheme (AICIS), which considers 2-ethylhexyl diphenyl phosphate (EHDPP) as a synonym for ODPP in its risk characterization, indicates that the chemical may cause endocrine-related effects in fish. industrialchemicals.gov.au While triphenyl phosphate (TPP), a related organophosphate ester, is noted as a possible endocrine disruptor, the specific receptor interactions for ODPP in aquatic species have not been fully elucidated. greenpeace.to The potential for endocrine activity points towards a toxicological pathway mediated by nuclear receptors or other cellular receptors that regulate physiological processes, though further investigation is needed to identify the precise mechanisms.
Risk Characterization for Environmental Compartments
Risk characterization involves assessing the intrinsic properties of a chemical against established criteria to determine its potential for causing widespread, long-term harm to the environment. This is commonly evaluated using the Persistence, Bioaccumulation, and Toxicity (PBT) and very Persistent and very Bioaccumulative (vPvB) frameworks.
Assessment of Persistence, Bioaccumulation, and Toxicity (PBT) Criteria
A substance is identified as a PBT substance if it fulfills the criteria for persistence, bioaccumulation, and toxicity. Based on assessments of this compound and its close analogue, 2-ethylhexyl diphenyl phosphate, the compound meets the criteria for bioaccumulation and toxicity but is not considered to be persistent.
According to the Australian (AICIS) evaluation, ODPP is not persistent in the environment. industrialchemicals.gov.au However, it is considered to be bioaccumulative and has the potential to biomagnify in some food webs. industrialchemicals.gov.au The same report classifies ODPP as very toxic to aquatic life with long-lasting effects. industrialchemicals.gov.au Similarly, a risk assessment by the UK Environment Agency for EHDPP concluded that the substance does not meet the full criteria for a PBT substance. service.gov.uk
The table below summarizes the properties of ODPP/EHDPP against the PBT criteria as defined under the REACH regulation.
| Criterion | REACH PBT Criteria Threshold | This compound / EHDPP Findings | Meets Criterion? |
|---|---|---|---|
| Persistence (P) Half-life in marine/freshwater | > 60 days / > 40 days | Considered not readily biodegradable, but assessments conclude it is not persistent in the environment. industrialchemicals.gov.au | No |
| Bioaccumulation (B) Bioconcentration Factor (BCF) | > 2,000 L/kg | Is considered bioaccumulative. industrialchemicals.gov.au Log Kow is high (5.9 for EHDPP). service.gov.uk | Yes |
| Toxicity (T) Long-term No-Observed-Effect Concentration (NOEC) or EC10 for aquatic organisms | < 0.01 mg/L | Classified as very toxic to aquatic life with long-lasting effects. industrialchemicals.gov.au | Yes |
Evaluation against Very Persistent and Very Bioaccumulative (vPvB) Criteria
A substance is identified as vPvB if it meets the criteria for being very persistent and very bioaccumulative. These criteria are more stringent than those for PBT assessment. The available data indicates that this compound does not meet the criteria for a vPvB substance.
The UK Environment Agency's report on EHDPP explicitly states that the substance does not meet the criteria for a vPvB substance. service.gov.uk It is not considered very persistent, and while it is bioaccumulative, its bioconcentration factor does not exceed the "very bioaccumulative" threshold. industrialchemicals.gov.auservice.gov.uk
The table below evaluates the properties of ODPP/EHDPP against the vPvB criteria.
| Criterion | REACH vPvB Criteria Threshold | This compound / EHDPP Findings | Meets Criterion? |
|---|---|---|---|
| Very Persistent (vP) Half-life in marine/freshwater/sediment | > 60 days in marine or freshwater | Assessed as not persistent, therefore does not meet the 'very persistent' criterion. industrialchemicals.gov.auservice.gov.uk | No |
| Very Bioaccumulative (vB) Bioconcentration Factor (BCF) | > 5,000 L/kg | The BCF is below the vB threshold of 5,000. service.gov.uk | No |
Routes and Pathways of Human Exposure
Humans can be exposed to this compound through inhalation, dermal contact, and ingestion. These exposure routes are primarily linked to the presence of ODPP in indoor environments and consumer goods.
Inhalation Exposure (e.g., Indoor Air, Occupational Environments)
Inhalation of this compound can occur in both occupational and non-occupational settings. In indoor environments, ODPP can be released from products such as electronics, furniture, and building materials into the air, where it can adhere to dust particles. nih.govresearchgate.net These airborne particles can then be inhaled. Studies on organophosphate esters (OPEs) have shown that indoor air concentrations are often higher than outdoor air, making indoor environments a primary source of inhalation exposure. researchgate.net
In occupational settings, particularly those involved in the manufacturing or processing of materials containing ODPP, workers may be exposed to higher concentrations of the compound in the air. nih.gov Proper ventilation and the use of personal protective equipment are crucial in mitigating this exposure. nih.gov
Dermal Exposure (e.g., through Consumer Products, Textiles)
Dermal absorption is another significant pathway of exposure to this compound. Direct skin contact with consumer products that contain ODPP as a flame retardant or plasticizer can lead to its absorption through the skin. nih.gov Such products may include electronics, furniture upholstery, and some plastics.
Textiles, particularly those treated with flame retardants to meet flammability standards, can also be a source of dermal exposure. researchgate.net While specific data on ODPP in textiles is limited, the use of other organophosphate flame retardants in fabrics suggests this is a potential exposure route. nih.gov The extent of dermal absorption can depend on various factors, including the concentration of ODPP in the product, the duration of contact, and the condition of the skin.
Ingestion Exposure (e.g., Dietary Intake, Dust Ingestion)
Ingestion is a primary route of exposure to this compound, occurring through both dietary intake and the unintentional ingestion of contaminated dust. usask.cauco.es
Dietary Intake: While specific data on ODPP in food is not extensively available, other organophosphate esters have been detected in various food items. Contamination can occur through environmental pollution of agricultural soils and water, as well as through the processing and packaging of food.
Estimated Daily Intakes of Organophosphate Esters (OPEs) from Various Exposure Pathways
| Exposure Pathway | Population Group | Median Estimated Daily Intake (ng/kg bw/day) | Reference |
|---|---|---|---|
| Inhalation (PM2.5) | Adults | 3.97 | nih.gov |
| Dermal Contact (Dust) | Adults | 5.89 | nih.gov |
| Ingestion (Dust) | Adults | 1.75 | nih.gov |
| Ingestion (Dust) | Toddlers | 12 | ewg.org |
| Ingestion (Dust) | Adults | 6 | ewg.org |
Human Biomonitoring Studies
Human biomonitoring studies assess the internal dose of chemicals in the body by measuring the compounds or their metabolites in biological samples.
Detection in Human Biological Fluids (e.g., Blood Plasma, Breast Milk, Urine)
While direct detection of this compound in human biological fluids is not widely reported in the literature, studies have frequently detected other organophosphate esters and their metabolites.
Blood Plasma: Some studies have successfully detected various organophosphate flame retardants in human blood, indicating systemic exposure. researchgate.net
Breast Milk: Due to the lipophilic nature of many organophosphate esters, they have the potential to accumulate in breast milk. nih.gov Studies have detected various flame retardants in human breast milk, though specific data for ODPP is limited. ewg.orgepa.gov
Urine: Urine is the most common matrix for biomonitoring of non-persistent chemicals like OPEs, as their metabolites are readily excreted. nih.gov While ODPP itself is not typically measured in urine, its metabolites are the primary targets for assessing exposure.
Identification and Quantification of Exposure Biomarkers (e.g., Diphenyl Phosphate)
The primary metabolite and a key biomarker for exposure to several aryl organophosphate esters is diphenyl phosphate (DPHP). nih.govunc.edu Upon entering the body, ODPP is expected to be metabolized, leading to the formation of DPHP, which can then be measured in urine. unc.edu
It is important to note that DPHP is not a specific biomarker for this compound alone. It is also a major metabolite of other widely used aryl-OPEs such as triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPP). researchgate.netunc.edu Therefore, the detection of DPHP in human samples indicates exposure to one or more of these parent compounds.
Numerous biomonitoring studies have detected DPHP in a high percentage of urine samples from the general population, confirming widespread exposure to aryl-OPEs. nih.govunc.edu The concentrations of DPHP in urine can vary significantly among individuals, reflecting different levels of exposure. unc.edu
Detection of Diphenyl Phosphate (DPHP) in Human Urine Samples
| Study Population | Detection Frequency (%) | Geometric Mean Concentration (ng/mL) | Reference |
|---|---|---|---|
| Pregnant Women (North Carolina, USA) | 97 | 1.9 | unc.edu |
| Adults (USA) | 95 | Not Reported | nih.gov |
| General Population (China) | 80 | 0.40 (ng/mg creatinine) | semanticscholar.org |
Analytical Methodologies for Octyl Diphenyl Phosphate and Its Metabolites
Sample Preparation Techniques for Environmental Matrices
The inherent complexity of environmental samples, such as water, soil, sediment, air, and dust, requires meticulous sample preparation to isolate ODP and its metabolites from interfering substances, ensuring reliable analytical results.
For aqueous matrices like river water, solid-phase extraction (SPE) is a widely adopted and effective technique for concentrating and purifying ODP. In contrast, the analysis of solid matrices such as sediment and soil often involves an initial solvent extraction, frequently assisted by ultrasonication, followed by a clean-up step. For instance, refluxing sediment with a methanol-water mixture has been shown to yield high recoveries for various triaryl phosphates nih.gov. Dichloromethane is also a common solvent for extracting these compounds from water nih.gov.
| Environmental Matrix | Extraction Technique | Common Solvents/Sorbents |
| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction | Dichloromethane |
| Sediment | Reflux Extraction, Soxhlet Extraction | Methanol-water, Dichloromethane-methanol, Acetone-hexane nih.gov |
| Soil | Various solvent extractions | Methanol, Acetone, Hexane |
This table is based on common extraction methods for organophosphates and may require further optimization for specific ODP analysis.
Analysis of ODP in air typically involves collecting samples on sorbents like polyurethane foam (PUF), followed by solvent extraction. For household and environmental dust, which can be a significant reservoir for flame retardants, ultrasonic extraction with organic solvents is a common preparatory step. Matrix-specific extraction methods are crucial for achieving accurate quantification in these varied sample types researchgate.net.
| Environmental Matrix | Collection/Extraction Technique | Common Solvents/Sorbents |
| Air | Sorbent Sampling | Polyurethane Foam (PUF) |
| Dust | Ultrasonic-Assisted Extraction (UAE) | Hexane, Dichloromethane |
This table outlines general approaches for ODP analysis in air and dust, with specific parameters depending on the study.
Sample Preparation Techniques for Biological Matrices
Detecting ODP and its metabolites in biological fluids and tissues is challenging due to the intricate nature of the matrices and the typically low concentrations of the analytes.
The extraction of ODP from blood plasma has been successfully achieved using techniques that minimize lipid co-extraction, which can interfere with subsequent analysis. One such method is microporous membrane liquid-liquid extraction (MMLLE), which has been shown to reduce lipid co-extraction by approximately 94% compared to traditional liquid-liquid extraction nih.govresearchgate.net. This technique, often used in conjunction with a subsequent solid-phase extraction (SPE) step, allows for efficient removal of plasma lipids and reproducible recoveries of ODP nih.govresearchgate.net.
Urine and breast milk are important matrices for assessing human exposure to ODP. Analysis often targets not the parent compound but its metabolites, such as diphenyl phosphate (B84403) (DPHP) researchgate.net. For urine samples, a common approach involves enzymatic treatment to deconjugate the metabolites, followed by a concentration and clean-up step using SPE nih.gov. In the case of breast milk, which has a high lipid content, protein precipitation is a typical initial step, often followed by clean-up with SPE before instrumental analysis researchgate.netresearchgate.net.
| Biological Matrix | Primary Analyte(s) | Common Preparation Steps |
| Urine | Metabolites (e.g., DPHP) | Enzymatic deconjugation, Solid-Phase Extraction (SPE) nih.gov |
| Breast Milk | ODP and Metabolites | Protein precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) researchgate.net |
This table summarizes typical sample preparation strategies for ODP and its metabolites in urine and breast milk.
To achieve the low detection limits required for human biomonitoring, advanced clean-up strategies are essential.
Microporous Membrane Liquid-Liquid Extraction (MMLLE): This technique provides a clean and enriched extract by utilizing a hydrophobic microporous membrane to separate the aqueous sample from an organic acceptor phase. It has been effectively applied to the analysis of organophosphate esters in human blood plasma nih.govresearchgate.net. The MMLLE setup allows for efficient extraction of lipophilic compounds like ODP while significantly reducing interference from matrix components such as lipids nih.govresearchgate.net.
Solid-Phase Extraction (SPE): SPE is a cornerstone of modern sample preparation, offering versatility and efficiency in cleaning up complex samples. It involves passing the sample extract through a cartridge containing a solid sorbent that retains the analytes of interest while allowing interfering substances to pass through. A wide variety of sorbent chemistries are available, allowing for the development of highly specific methods for ODP and its metabolites in both environmental and biological matrices sigmaaldrich.commdpi.comsigmaaldrich.com.
Molecularly Imprinted Polymers (MIPs): MIPs represent a cutting-edge approach to selective sample preparation. These are synthetic polymers engineered with tailor-made recognition sites that are complementary in shape, size, and functionality to a specific target molecule (the template) nih.govrsc.orgmdpi.com. By using ODP or a structural analog as a template during polymerization, a MIP can be created that selectively rebinds ODP from a complex sample matrix. This high selectivity makes MIPs powerful tools for use in solid-phase extraction (a technique known as MISPE), leading to exceptionally clean extracts and enhanced analytical sensitivity researchgate.net.
| Advanced Clean-up Strategy | Principle of Operation | Application for ODP Analysis |
| Microporous Membrane Liquid-Liquid Extraction (MMLLE) | Combines liquid-liquid extraction with a membrane barrier to reduce matrix interference. | Effective for cleaning up complex biological fluids like blood plasma nih.govresearchgate.net. |
| Solid-Phase Extraction (SPE) | Uses solid sorbents to selectively retain and elute analytes, separating them from the sample matrix. | Widely used for a variety of environmental and biological samples containing ODP sigmaaldrich.comsigmaaldrich.com. |
| Molecularly Imprinted Polymers (MIPs) | Creates synthetic polymer receptors with high selectivity for a specific target molecule. | Offers highly selective extraction of ODP from complex matrices, improving analytical accuracy nih.govrsc.org. |
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation of Octyl diphenyl phosphate (ODFP) from complex sample matrices prior to its detection and quantification. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.
Gas Chromatography (GC)
Gas Chromatography is a powerful and versatile analytical technique well-suited for the separation and analysis of volatile and semi-volatile compounds like this compound. drawellanalytical.com In GC, the sample is vaporized and transported through a chromatographic column by an inert carrier gas (the mobile phase). Separation is achieved based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column walls. drawellanalytical.com
For the analysis of ODFP, a non-polar or semi-polar capillary column, such as an HP-5 (a common brand name for a column with a 5% phenyl-methylpolysiloxane stationary phase), is typically employed. google.com The separation of various phosphate ester flame retardants, including ODFP, can be effectively achieved within a short analysis time, often under 15 minutes. google.com A temperature-programmed oven is used to facilitate the elution of compounds with different boiling points. A typical program involves starting at a lower temperature and gradually increasing it to a final, higher temperature to ensure all analytes of interest are eluted from the column. google.com
A specific method for detecting phosphate fire-retardant plasticizers in textiles demonstrated the successful separation of diphenyl octyl phosphate (DPOP) using a defined set of GC conditions. google.com The limit of detection (LOD) and limit of quantification (LOQ) for DPOP in this method were determined to be 4.47 µg/kg and 14.75 µg/kg, respectively. google.com
| Parameter | Condition |
|---|---|
| Chromatographic Column | HP-5, 30m x 0.32mm x 0.25µm |
| Column Temperature Program | Initial 70°C, ramp at 30°C/min to 250°C (hold 1 min), then ramp at 5°C/min to 300°C (hold 3 min) |
| Injector Temperature | 250°C |
| Carrier Gas | Nitrogen (N₂) at 2 mL/min |
| Injection Mode | Splitless |
| Detector | Flame Photometric Detector (FPD) or Phosphorus-Nitrogen Detector (PND) |
Liquid Chromatography (LC)
Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is an essential technique for analyzing compounds that are not suitable for GC due to low volatility, high polarity, or thermal instability. While ODFP can be analyzed by GC, LC offers an alternative approach, especially for its metabolites which may be more polar.
Reversed-phase (RP) liquid chromatography is the most common mode used for organophosphate esters. researchgate.net In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comsigmaaldrich.com Separation occurs based on the hydrophobic interactions of the analyte with the stationary phase. More hydrophobic compounds like ODFP will be retained longer on the column.
For the analysis of phosphate-containing compounds, challenges such as peak tailing can arise from interactions with the stainless steel components of standard HPLC systems. hpst.cz The use of bio-inert LC systems with PEEK tubing can mitigate these issues. hpst.cz The mobile phase composition, including pH and the use of additives, can be optimized to improve peak shape and resolution. sigmaaldrich.com For mass spectrometry-compatible methods, volatile buffers or additives like formic acid or ammonium acetate are used instead of non-volatile ones like phosphoric acid. sielc.com
Mass Spectrometry Detection and Quantification
Mass Spectrometry (MS) is a highly selective and sensitive detection technique that, when coupled with a chromatographic separation method, provides powerful analytical capabilities for identifying and quantifying compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov As compounds elute from the GC column, they enter the MS ion source where they are ionized, most commonly by Electron Impact (EI). The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). birmingham.ac.uk
The fragmentation pattern produced by EI is typically reproducible and serves as a "chemical fingerprint," allowing for the identification of ODFP by comparing its mass spectrum to a reference library. birmingham.ac.uk For quantification, the instrument can be operated in full-scan mode, where a wide range of m/z values are monitored, or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. birmingham.ac.uk GC-MS methods have been successfully developed for a variety of phosphate-based flame retardants in different matrices. nih.govpublisso.de
| Compound | Molecular Formula | Monoisotopic Mass [M] | Potential Diagnostic Ions (m/z) |
|---|---|---|---|
| This compound | C₂₀H₂₇O₄P | 362.1647 Da | [M]+ at 362, fragments corresponding to loss of octyl or phenyl groups |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a premier analytical tool for the sensitive and selective quantification of a wide range of compounds, including organophosphate esters and their metabolites, in complex samples. nih.govusda.gov This technique couples liquid chromatography with tandem mass spectrometry. After separation on the LC column, analytes are ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. wikipedia.org A specific precursor ion (e.g., the protonated molecule [M+H]+ of ODFP) is selected in the first mass analyzer, fragmented in a collision cell, and then one or more specific product ions are monitored by the second mass analyzer. wikipedia.org This process, known as Selected Reaction Monitoring (SRM), significantly enhances selectivity and reduces background noise, allowing for very low detection limits. ionsource.com Comprehensive and sensitive LC-MS/MS methods have been developed for the quantitative analysis of numerous aryl-OPEs in various environmental samples. nih.gov
Application of Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Modes
Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) are targeted mass spectrometry techniques used to increase sensitivity and selectivity for quantitative analysis.
Selected Ion Monitoring (SIM) is typically used with single-stage mass spectrometers, such as in GC-MS. wikipedia.org Instead of scanning a full mass spectrum, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. waters.com By focusing on these specific ions, the instrument spends more time detecting the ions of interest, which significantly increases the signal-to-noise ratio and improves the limit of detection compared to full-scan mode. ionsource.comwikipedia.org For ODFP, this would involve monitoring its molecular ion and key fragment ions.
Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM), is the hallmark of tandem mass spectrometry (e.g., LC-MS/MS) for quantification. wikipedia.org It is a highly specific technique that monitors a particular fragmentation event: a predefined precursor ion fragmenting to a specific product ion. ionsource.com This precursor -> product ion pair is called a "transition." The high specificity of SRM allows it to distinguish the target analyte from co-eluting compounds and matrix interferences, making it the gold standard for quantitative analysis in complex matrices. wikipedia.orgwaters.com For ODFP, an SRM method would be developed by selecting its protonated or ammoniated molecule as the precursor ion and identifying its most stable and abundant product ions after fragmentation.
| Mode | Technique | Principle | Advantage for ODFP Analysis |
|---|---|---|---|
| Selected Ion Monitoring (SIM) | GC-MS, LC-MS | Monitors a few specific m/z ions characteristic of the analyte. | Increased sensitivity and selectivity over full-scan mode. waters.com |
| Selected Reaction Monitoring (SRM) | GC-MS/MS, LC-MS/MS | Monitors a specific precursor ion -> product ion fragmentation transition. | Extremely high selectivity and sensitivity; minimizes matrix interference. wikipedia.org |
Method Validation and Quality Control Considerations
The validation of analytical methods is a critical process to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. For this compound and its metabolites, this involves a systematic evaluation of various performance characteristics to confirm that the method is capable of providing accurate and precise measurements at the levels of interest in relevant matrices. Quality control procedures are implemented in parallel to monitor the performance of the validated method during routine use and to ensure the ongoing quality of the analytical results.
Reproducibility, Accuracy, and Recovery Assessments
Method validation for organophosphate esters (OPEs), including compounds structurally similar to this compound, such as 2-ethylhexyl diphenyl phosphate (EHDPP), involves rigorous assessment of reproducibility, accuracy, and recovery. These parameters are essential for ensuring the reliability and comparability of analytical data, particularly when dealing with complex environmental and biological matrices.
Reproducibility refers to the precision of the method when performed by different analysts, in different laboratories, or over an extended period. It is typically expressed as the relative standard deviation (%RSD) of the results from multiple measurements. Low %RSD values indicate high reproducibility.
Accuracy is the closeness of the measured value to the true or accepted reference value. It is often evaluated through the analysis of certified reference materials (CRMs) or by comparing results to another validated method.
Recovery is a measure of the efficiency of the entire analytical procedure, including sample extraction, cleanup, and analysis. It is determined by analyzing matrix samples spiked with a known concentration of the analyte. The recovery is calculated as the percentage of the measured concentration relative to the spiked concentration. Acceptable recovery ranges are typically between 70% and 120%. frontiersin.orgresearchgate.net
Detailed research findings from a study developing and validating an analytical method for 34 OPEs, including EHDPP, in various biological tissues provide specific performance data. The method, which uses ultrasound-assisted extraction and high-performance liquid chromatography coupled with high-resolution mass spectrometry, demonstrated good performance across different matrices. frontiersin.orgfrontiersin.org
The table below summarizes the validation data for 2-ethylhexyl diphenyl phosphate (EHDPP) in seabird eggs, seabird liver, and fish liver, showcasing the method's recovery and precision.
Table 1: Method Validation Data for 2-Ethylhexyl Diphenyl Phosphate (EHDPP) in Biota. frontiersin.orgfrontiersin.org
Another study focusing on the determination of 14 OPEs in materials from fall protection equipment, such as plastics and textiles, also validated their method for EHDPP. This method utilized accelerated solvent extraction and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The results from spiking experiments at different concentration levels confirmed the method's effectiveness. semanticscholar.org
The following table presents the recovery and precision data for EHDPP in spiked plastic and textile samples.
Table 2: Recovery and Precision of EHDPP in Spiked Consumer Product Samples. semanticscholar.org
These studies demonstrate that with robust extraction and cleanup procedures combined with sensitive analytical instrumentation, high levels of reproducibility, accuracy, and recovery can be achieved for OPEs that are structurally analogous to this compound in a variety of complex sample types.
Determination of Limits of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that provides a signal that is statistically different from the background or blank signal.
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for risk assessment and compliance monitoring, as it defines the lower boundary for reporting reliable concentration data.
Several approaches can be used to determine LOD and LOQ, with the most common being based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve. dntb.gov.ua
For the analysis of OPEs, achieving low LODs and LOQs is crucial due to their presence at trace levels in many environmental and biological samples. The study that developed a method for 34 OPEs also determined the instrumental limits of detection (iLOD) and instrumental limits of quantification (iLOQ), as well as the method detection limits (MDL) for EHDPP in the different matrices analyzed. frontiersin.orgfrontiersin.org
The table below presents the detection and quantification limits for 2-ethylhexyl diphenyl phosphate (EHDPP).
Table 3: Limits of Detection and Quantification for 2-Ethylhexyl Diphenyl Phosphate (EHDPP). frontiersin.orgfrontiersin.org
Similarly, the study on OPEs in fall protection equipment established the limits of detection for their analytical method, which are applicable to both plastic and textile matrices. semanticscholar.org
Table 4: Method Limit of Detection for EHDPP in Consumer Products.
| Parameter | Value (ng/g) |
|---|---|
| Limit of Detection (LOD) | 0.04 |
These low detection and quantification limits demonstrate the sensitivity of modern analytical techniques, enabling the measurement of trace levels of OPEs like EHDPP. This capability is essential for exposure assessment, environmental monitoring, and understanding the fate and transport of these compounds. The validation of these limits ensures that the analytical methods are fit for the purpose of detecting and quantifying this compound and related compounds at environmentally and biologically relevant concentrations.
Applications and Functional Properties in Advanced Materials Science
Plasticizing Function in Polymer Formulation
Integration in Coatings, Adhesives, and Rubber Products
Octyl diphenyl phosphate (B84403) is widely incorporated into various polymeric systems to enhance their performance characteristics, most notably as a flame retardant and a plasticizer. Its chemical structure, featuring both aromatic and aliphatic moieties, allows for effective interaction with a range of polymer matrices.
In the realm of coatings , ODPP is utilized to impart fire-retardant properties to materials used in construction, automotive, and aerospace applications. When exposed to heat, the phosphorus components of ODPP promote the formation of a stable char layer on the surface of the coating. This char acts as an insulating barrier, shielding the underlying material from the heat and flames, thereby slowing down the combustion process. Furthermore, as a plasticizer, ODPP can improve the flexibility and durability of coatings, preventing cracking and peeling over time.
For adhesives , the addition of ODPP serves a dual purpose. Its flame-retardant nature is crucial for applications where fire safety is a primary concern, such as in the assembly of electronic components or in construction materials. Simultaneously, its plasticizing effect can modify the viscoelastic properties of the adhesive, potentially improving peel strength and impact resistance.
In the rubber industry , ODPP is employed as a flame-retardant plasticizer in the formulation of various synthetic rubbers, including polyvinyl chloride (PVC) and buna N rubber. Its integration can enhance the fire resistance of rubber products like cables, conveyor belts, and flooring. The plasticizing action of ODPP also contributes to improved processability and flexibility of the rubber compounds.
While specific performance data is often proprietary and dependent on the full formulation, the functional benefits of integrating ODPP are well-documented in technical literature. The following table summarizes the general effects of ODPP on the properties of these materials.
| Material | Property Enhanced | Functional Role of Octyl Diphenyl Phosphate |
| Coatings | Fire Retardancy, Flexibility | Promotes char formation, acts as a thermal barrier, and increases polymer chain mobility. |
| Adhesives | Fire Retardancy, Adhesion Properties | Reduces flammability and modifies viscoelastic properties for improved bonding. |
| Rubber Products | Fire Retardancy, Flexibility | Inhibits combustion and increases the elasticity and workability of the rubber compound. |
Role as an Electrolyte Additive in Energy Storage Systems
The ever-increasing demand for safer and more efficient energy storage has propelled research into novel electrolyte formulations for lithium-ion batteries. This compound has emerged as a promising multifunctional additive, addressing critical challenges of flammability and electrochemical stability.
Modulation of Solid Electrolyte Interphase (SEI) and Solid Permeable Interface (SPI) Characteristics
The solid electrolyte interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. The composition and stability of the SEI are paramount for the battery's performance and lifespan. Studies have indicated that ODPP can actively participate in the formation of the SEI. cdc.gov During the initial cycles, ODPP can be reductively decomposed on the anode surface, contributing to the formation of a stable and robust SEI layer. cdc.gov
Similarly, at the cathode, a stable solid permeable interface (SPI) is crucial for preventing the degradation of the cathode material. Research suggests that ODPP can also have a positive influence on the SPI, contributing to its stability and function. uni.lu
Impact on Electrochemical Performance and Cycling Stability
The incorporation of ODPP as an electrolyte additive has shown promising effects on the electrochemical performance and cycling stability of lithium-ion batteries. The formation of a more stable and ionically conductive SEI, facilitated by ODPP, can lead to improved cell performance. google.com
Studies have demonstrated that cells containing ODPP in the electrolyte can exhibit better discharge capacity and capacity retention over extended cycling compared to cells with standard electrolytes. google.com The improved interfacial stability at both the anode and cathode contributes to a more reversible and efficient electrochemical process. The table below summarizes key research findings on the impact of ODPP on battery performance.
| Performance Metric | Effect of this compound Additive | Research Finding |
| Cell Performance | Improved | Cells with ODPP showed better initial charge/discharge and rate performance. google.com |
| Capacity Retention | Enhanced | Electrolytes with ODPP exhibited better discharge capacity and capacity retention after cycling. google.com |
| Thermal Stability | Increased | ODPP contributes to the thermal stability of the electrolyte. google.com |
| SEI Composition | Modified | Formation of Li3PO4 in the SEI, which improves lithium-ion conductivity. cdc.gov |
An in-depth examination of this compound (ODPP), a significant organophosphate ester, reveals a complex landscape of environmental risk assessment and regulatory oversight. Primarily utilized as a flame retardant and plasticizer in a variety of industrial and consumer products, its environmental fate and potential impacts necessitate a structured scientific evaluation. It is important to note that in scientific and regulatory literature, "this compound" (ODPP) is often used to refer to 2-ethylhexyl diphenyl phosphate (EHDPP), as the term "octyl" frequently denotes the 2-ethylhexyl group industrialchemicals.gov.auindustrialchemicals.gov.au. This article will proceed with the understanding that these terms are often used interchangeably.
Future Research Trajectories and Exploration of Sustainable Alternatives
Innovations in Analytical Method Development
Advancements in analytical chemistry are pivotal for improving our understanding of human exposure to environmental contaminants and for efficiently screening chemicals for potential toxicity. The development of more sensitive and high-throughput methods is essential for future research on octyl diphenyl phosphate (B84403).
Human biomonitoring, the measurement of a chemical or its metabolites in human specimens, is a key tool for assessing exposure. While blood is a common matrix, there is a growing emphasis on the development of non-invasive methods that are more suitable for large-scale studies, particularly in vulnerable populations.
Urine and hair are promising non-invasive matrices for biomonitoring organophosphate flame retardants. Metabolites of OPFRs, including diphenyl phosphate (DPHP), a potential metabolite of octyl diphenyl phosphate, have been frequently detected in human urine and hair nih.govau.dkresearchgate.net. Hair analysis offers the advantage of providing a longer-term cumulative measure of exposure compared to the snapshot provided by a single urine sample nih.govnih.govugr.es.
Future research in this area should focus on:
Developing and validating sensitive analytical methods for the specific metabolites of this compound in urine and hair.
Establishing the correlation between levels of metabolites in these non-invasive matrices and internal dose.
Applying these methods in epidemiological studies to investigate the links between this compound exposure and health outcomes.
Table 2: Comparison of Non-Invasive Biomonitoring Matrices for Organophosphate Flame Retardants
| Matrix | Advantages | Considerations |
|---|---|---|
| Urine | Easy to collect; reflects recent exposure; well-established methods for many OPFR metabolites ki.senih.gov. | Short biological half-life of many metabolites requires multiple samples to assess chronic exposure. |
| Hair | Provides a longer-term, cumulative measure of exposure; easy to collect, transport, and store nih.govnih.govugr.es. | Potential for external contamination; understanding the incorporation of specific metabolites into hair is ongoing. |
High-throughput screening (HTS) allows for the rapid testing of thousands of chemicals for their potential biological activity. These methods are becoming increasingly important in toxicology for prioritizing chemicals for further in-depth testing nih.govspringernature.com. HTS assays can be cell-based or cell-free and can measure a wide range of endpoints, such as cell viability, receptor binding, and changes in gene expression.
HTS approaches have been successfully applied to screen organophosphate flame retardants for various toxicological effects. For example, a high-throughput immunofluorescence screening assay using human trophoblast organoids was developed to identify OPFRs that could disrupt placentation nih.govnih.govresearchgate.net. Such studies have identified specific aryl-OPFRs that inhibit the proliferation of these organoids, suggesting potential for adverse effects on pregnancy nih.gov.
The application of HTS to this compound could involve:
Screening for its potential to interact with a wide range of nuclear receptors and other cellular targets.
Utilizing cell-based assays with different human cell lines (e.g., liver, neuronal, endocrine) to identify potential organ-specific toxicity.
Employing advanced models, such as 3D cell cultures and organoids, to better mimic in vivo conditions.
Integrating metabolism into HTS assays to assess the toxicity of both the parent compound and its metabolites nih.gov.
The malachite green assay, which measures the release of inorganic phosphate, is an example of an HTS-compatible assay that could be adapted to study enzymes that may be targeted by this compound researchgate.net.
Design and Synthesis of Environmentally Benign Alternatives
The growing concerns over the environmental persistence and potential toxicological profiles of conventional organophosphorus flame retardants, including this compound, have catalyzed research into safer and more sustainable alternatives. The focus of this research is twofold: developing flame retardants and plasticizers that exhibit high efficiency, and also possess favorable environmental and health profiles.
Development of Sustainable Flame Retardants
The development of sustainable flame retardants is a key objective in polymer science to replace compounds like this compound. The strategy revolves around the use of renewable raw materials, green synthesis methodologies, and thorough life cycle assessments. nih.gov Bio-based phosphorus flame retardants are of increasing interest due to their potential for low toxicity, minimal environmental impact, and biodegradability. researchgate.net
Key research directions include:
Bio-based Flame Retardants: Lignin, the second most abundant biomass after cellulose, has emerged as a potential source for developing flame retardants. nih.gov Lignin-derived flame retardants have been shown to improve the fire resistance of various polymers, contributing to the high value-added utilization of lignin waste. nih.gov Other bio-sources like phytic acid and cellulose are also advocated for their sustainability and relatively low cost. nih.gov
Inorganic and Hybrid Systems: Research into inorganic flame retardants, such as sustainable inorganic phosphate glasses, has shown promise. usm.edu These materials can be effective at relatively low concentrations and work by forming a protective glassy char layer that insulates the polymer matrix from heat and oxygen. usm.edu
Multifunctional Additives: Efforts are underway to develop additives that combine both solid-phase (char formation) and gas-phase (flame inhibition) flame retardant actions. researchgate.net This dual-action approach could lead to more cost-effective and environmentally friendly solutions compared to traditional organohalogen or some organophosphorus compounds. researchgate.net
Table 1: Examples of Sustainable Flame Retardant Research Areas
| Alternative Type | Example Precursors/Materials | Primary Mechanism of Action | Key Advantages |
|---|---|---|---|
| Bio-based (e.g., from Lignin, Cellulose) | Lignin, Phytic Acid, Isosorbide | Char formation (condensed phase) | Renewable source, potential biodegradability, low toxicity. nih.govresearchgate.net |
| Inorganic Phosphate Glasses | Various metal oxides and phosphates | Formation of a protective glassy char layer. usm.edu | High efficiency, reduced heat release rate. usm.edu |
| Multifunctional Systems | Brominated aryl phosphates | Combined gas-phase and solid-phase activity. researchgate.net | Increased efficiency, potential for lower environmental impact. researchgate.net |
Discovery of Novel and Safer Plasticizers
The search for safer plasticizers is driven by the need to avoid "regrettable substitutions," where a banned chemical is replaced by an alternative that is later found to have similar or worse toxicological properties. acs.org The global market for plasticizers is projected to grow significantly, underscoring the urgency of this research. nih.gov
Future research in this area focuses on:
Inherently Safer Designs: The goal is to design molecules that are less likely to bioaccumulate and exhibit endocrine-disrupting properties. acs.orgnih.gov Some compounds that are considered potentially "least toxic" or "safer alternatives" include epoxidized soybean oil and glycerin triacetate. acs.orgnih.gov
Bio-based Plasticizers: Similar to flame retardants, there is a strong movement towards developing plasticizers from renewable feedstocks. Vegetable oil derivatives are being explored, though their properties, such as their potential for bioaccumulation, must be carefully evaluated. nih.gov
Comprehensive Toxicological Screening: A significant challenge is the lack of toxicological data for many alternative plasticizers currently in use. acs.org Future efforts must include robust in silico, in vitro, and in vivo testing to fully characterize the safety profile of new compounds before they are widely adopted, preventing the cycle of regrettable substitution. acs.org
Integrated Modeling and Predictive Risk Assessment
To move beyond traditional, animal-based toxicity testing and to better predict the environmental and health risks of chemicals like this compound, researchers are developing sophisticated modeling and predictive frameworks.
Advanced Environmental Fate Modeling and Exposure Scenarios
Environmental fate models are crucial tools for predicting the distribution and persistence of chemicals in the environment. rsc.orgsemanticscholar.org For this compound, which is used as a flame retardant plasticizer, releases into the environment can occur through various waste streams during its lifecycle. nih.gov
Advanced modeling approaches aim to:
Improve Realism: Modern models are being refined to include additional environmental media and processes, such as the fate of nanomaterials and the influence of sunlight-driven photoreactions. rsc.orgmdpi.com
Enhance Spatial and Temporal Scales: Developing models that can operate at different geographic and time scales is essential for accurately predicting both local and global concentrations over time. rsc.orgsemanticscholar.org For a substance like this compound, models can simulate its partitioning between water, soil, and sediment. nih.gov
Integrate Uncertainty Analysis: Given the variability in chemical properties and environmental conditions, incorporating sensitivity and uncertainty analysis into simulations is critical for robust risk assessment. rsc.orgnih.gov This allows for a better understanding of the range of possible environmental concentrations.
Development of Adverse Outcome Pathways (AOPs) for Enhanced Risk Prediction
Adverse Outcome Pathways (AOPs) are a modern toxicological framework used to organize knowledge about the sequence of biological events from an initial chemical interaction with a biological target to an adverse health effect. epa.govnih.gov AOPs provide a structured way to link mechanistic data to adverse outcomes relevant for risk assessment without relying solely on whole-animal testing. nih.govtoxicology.org
The development of AOPs for organophosphorus compounds like this compound is a key future research trajectory.
Framework Structure: An AOP describes a sequence starting with a Molecular Initiating Event (MIE), followed by a series of measurable Key Events (KEs) at cellular and tissue levels, ultimately leading to an Adverse Outcome (AO) in an organism or population. epa.govnih.gov
Predictive Toxicology: By understanding the KEs, scientists can develop targeted in vitro assays to screen chemicals for their potential to trigger a specific AOP. nih.gov For instance, research on diphenyl phosphate (DPHP), a metabolite of several organophosphate flame retardants, found that it disrupts pathways related to mitochondrial function and heme biosynthesis in zebrafish embryos, providing insight into potential KEs. nih.gov
AOP Networks: Because toxicological processes can be complex, AOPs can be linked into networks where a single KE may be involved in multiple pathways leading to different adverse outcomes. nih.gov Developing such networks would provide a more holistic view of the potential risks associated with exposure to this compound.
Table 2: Conceptual Framework of an Adverse Outcome Pathway (AOP)
| AOP Component | Description | Relevance to Risk Assessment |
|---|---|---|
| Molecular Initiating Event (MIE) | The initial interaction between a chemical and a specific biomolecule (e.g., a receptor, enzyme). nih.gov | Provides a specific target for screening assays. |
| Key Events (KE) | A series of causally linked, measurable biological changes at the cellular, tissue, or organ level. epa.govnih.gov | Serve as biomarkers of exposure and effect; can be measured using in vitro or in silico methods. nih.gov |
| Adverse Outcome (AO) | The final toxicological effect at the organism or population level that is relevant to regulatory decision-making. epa.govnih.gov | Represents the ultimate harm to be prevented (e.g., impacts on survival, growth, or reproduction). epa.gov |
Socio-Economic and Policy Implications of this compound Production and Use
The production and use of this compound are embedded in a complex web of socio-economic factors and are increasingly influenced by evolving chemical policies. Its utility as a fire retardant plasticizer provides economic benefits by meeting fire safety standards in numerous products, including plastics, electronics, and construction materials. epa.govindustrialchemicals.gov.au
However, these benefits are weighed against potential costs associated with environmental contamination and human health risks. The socio-economic dynamic involves a trade-off between the industrial utility and the societal costs of managing chemical risks. Large-scale mining for phosphate, a primary raw material, can have significant local socio-economic and environmental impacts, which are part of the broader lifecycle consideration of phosphate-based chemicals. uq.edu.au
From a policy perspective, there is a clear global trend towards stricter regulation of chemicals. bdmaee.net
Regulatory Frameworks: Programs like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and initiatives by the U.S. Environmental Protection Agency (EPA) aim to increase the responsibility of industry to manage chemical risks. bdmaee.net
Shift from Halogenated Compounds: The phase-out of certain polybrominated diphenyl ethers (PBDEs) due to environmental concerns led to an increased use of organophosphate flame retardants like triphenyl phosphate and its derivatives. nih.govbdmaee.net This highlights how policy decisions can drive market shifts from one class of chemicals to another.
Precautionary Principle: Future policies are likely to be guided more strongly by the precautionary principle, encouraging the development and adoption of demonstrably safer and more sustainable alternatives before new chemicals are widely commercialized. This approach aims to prevent regrettable substitutions and promote green chemistry innovations. acs.org
Q & A
Q. Leaching studies :
- Conduct accelerated aging tests (e.g., 70°C, 75% humidity) on ODPP-containing plastics.
- Analyze leachates using solid-phase extraction (SPE) coupled with LC-MS/MS.
Persistence assays : - Use OECD 308/309 guidelines to measure half-life in water-sediment systems.
- Track degradation products (e.g., diphenyl phosphate) via high-resolution MS .
ODPP’s log Kow (4.86–6.61) suggests moderate sorption to organic matter, but hydrolytic stability varies with pH .
Basic: How can NMR spectroscopy be optimized for structural analysis of ODPP and its degradation products?
- P NMR : Use a broadband decoupled setup with 85% HPO as an external reference. The phosphate ester peak for ODPP appears at δ 0.5–1.5 ppm.
- H NMR : Identify aryl protons (δ 7.2–7.8 ppm) and alkyl chains (δ 0.8–1.6 ppm). For degradation products like diphenyl phosphate, monitor new signals (e.g., δ 5.0 ppm for free phosphate) .
Advanced: How does ODPP’s flame-retardant mechanism in PVC compare to aryl phosphates like triphenyl phosphate (TPP)?
| Property | ODPP | TPP |
|---|---|---|
| Mode of Action | Gas-phase radical quenching | Condensed-phase char formation |
| Thermal Stability | Stable up to 260°C | Degrades above 220°C |
| Efficiency in PVC | Higher plasticizer compatibility | Limited due to crystallinity |
ODPP’s alkyl chain enhances compatibility with PVC, reducing migration compared to TPP. However, TPP shows superior char yield in oxygen-limited conditions. Researchers should use cone calorimetry (ASTM E1354) and thermogravimetric analysis (TGA) to compare performance .
Basic: What spectral databases or computational tools aid in ODPP identification?
- PubChem : Access CAS 115-88-8 for structural data (SMILES: O=P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OCC(C)CCCC) .
- NIST Chemistry WebBook : Reference IR and MS spectra (m/z 362.40 for molecular ion) .
- Software : Use Gaussian or ADF for DFT calculations to predict vibrational modes and reactivity .
Advanced: What in vitro models evaluate ODPP’s endocrine-disrupting potential?
- ER/AR Reporter Gene Assays : Test estrogen/androgen receptor modulation in human cell lines (e.g., MCF-7, HEK293).
- Metabolomics : Profile changes in steroidogenesis pathways using LC-HRMS.
- Comparative Studies : Benchmark against known disruptors like triphenyl phosphate (TPP). ODPP’s lower log Kow (vs. TPP’s 4.76) suggests reduced bioaccumulation but similar receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
